molecular formula C18H14FN5S B2415470 3-(4-fluorophenyl)-7-((1-phenylethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 863460-41-7

3-(4-fluorophenyl)-7-((1-phenylethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No.: B2415470
CAS No.: 863460-41-7
M. Wt: 351.4
InChI Key: ZOKXQRPMWBIMKI-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-7-((1-phenylethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a high-purity chemical reagent designed for research applications. This compound belongs to the [1,2,3]triazolo[4,5-d]pyrimidine class of heterocycles, which are recognized as privileged scaffolds in medicinal chemistry due to their diverse biological activities. Researchers value this scaffold for its potential in drug discovery, particularly as a core structure for developing enzyme inhibitors. Although specific data for this analog is not available in the searched literature, structurally similar [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been identified as potent inhibitors of biologically significant targets. For instance, analogs have been reported as inhibitors of Ubiquitin Specific Peptidase 28 (USP28), a deubiquitinating enzyme implicated in stabilizing oncoproteins in cancers such as gastric cancer and non-small cell lung cancer . Other close derivatives have demonstrated potent and reversible inhibitory activity against Lysine Specific Demethylase 1 (LSD1), an epigenetic regulator that is overexpressed in several human malignancies, including prostate cancer, breast cancer, and acute myelocytic leukemia . Furthermore, this chemotype has a well-established history of binding to adenosine receptors, with specific substitutions conferring high affinity and selectivity for the A1 adenosine receptor subtype, making it a valuable tool for neurological and cardiovascular research . The structure of this specific compound, featuring a 4-fluorophenyl group at the 3-position and a phenylethylthio moiety at the 7-position, is designed to leverage structure-activity relationship (SAR) insights, where lipophilic aromatic and halogenated substituents are often associated with enhanced receptor affinity and inhibitory potency . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-(4-fluorophenyl)-7-(1-phenylethylsulfanyl)triazolo[4,5-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN5S/c1-12(13-5-3-2-4-6-13)25-18-16-17(20-11-21-18)24(23-22-16)15-9-7-14(19)8-10-15/h2-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOKXQRPMWBIMKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)SC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-fluorophenyl)-7-((1-phenylethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine (hereafter referred to as Compound A ) belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of Compound A, focusing on its anticancer, antioxidant, and antimicrobial properties based on recent research findings.

Structural Characteristics

Compound A features a triazolo-pyrimidine core structure fused with a phenylthio group and a fluorophenyl substituent. The unique arrangement of these functional groups contributes to its biological activity. The presence of the fluorine atom is particularly noteworthy as it can enhance lipophilicity and modulate biological interactions.

Anticancer Activity

Recent studies have highlighted the potential of triazolo-pyrimidine derivatives in cancer therapy. For instance, a series of similar compounds demonstrated significant antiproliferative effects against various cancer cell lines. In particular:

  • In vitro Studies : Research indicated that derivatives of triazolo-pyrimidines exhibited IC50 values ranging from 17.83 μM to 20.97 μM against breast cancer cell lines MDA-MB-231 and MCF-7, outperforming the reference drug Cisplatin which has an IC50 of approximately 38.6 μM .
  • Mechanism of Action : These compounds are believed to induce apoptosis in cancer cells through various pathways, including DNA damage and cell cycle arrest. Further investigations into the molecular mechanisms are ongoing to identify specific protein targets .

Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress-related diseases. Compound A's structural analogs have shown promising results in antioxidant assays:

  • DPPH Radical Scavenging : Several derivatives were tested for their ability to scavenge DPPH radicals, with some exhibiting antioxidant activities significantly higher than ascorbic acid, a standard antioxidant .
  • Comparative Analysis : Table 1 summarizes the antioxidant activities of various derivatives compared to ascorbic acid.
CompoundDPPH Scavenging Activity (IC50 μM)
Compound A> 50 (exact value not specified)
Ascorbic Acid30
Other Derivatives< 25

Antimicrobial Activity

The antimicrobial potential of triazolo-pyrimidines has been explored in various studies:

  • Broad Spectrum Activity : Compounds similar to Compound A have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways .
  • Case Studies : Specific derivatives were tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) below 50 μg/mL.

Scientific Research Applications

Structural Characteristics

The molecular formula of the compound is C20H17FN6O2SC_{20}H_{17}FN_{6}O_{2}S with a molecular weight of approximately 424.5g/mol424.5\,g/mol. The presence of a fluorine atom enhances lipophilicity and electronic properties, which can influence its pharmacokinetic profile. The compound features a triazolopyrimidine core linked to a thioether and an acetamide group, which may contribute to its biological activity.

Research indicates that this compound exhibits several significant biological activities:

  • Antimicrobial Activity : Similar triazolopyrimidine derivatives have shown moderate to high antimicrobial effects against both Gram-positive and Gram-negative bacteria as well as fungi. For instance, derivatives have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli.
  • Anticancer Potential : The triazolopyrimidine scaffold is known for its anticancer properties. Research shows that related compounds can inhibit tumor growth and induce apoptosis in various cancer cell lines.
  • Central Nervous System Activity : The structural features of this compound suggest potential activity in the central nervous system, which could be beneficial for treating neurodegenerative diseases.

Case Studies and Comparative Analysis

Several studies have explored the biological activity of similar compounds:

  • Antimicrobial Properties : A study highlighted that triazolopyrimidine derivatives exhibited significant antibacterial activity against Bacillus subtilis and Pseudomonas aeruginosa, suggesting structural modifications can enhance efficacy.
  • Anticancer Studies : Research on triazolopyrimidine-based compounds revealed their ability to inhibit cell proliferation in various cancer cell lines. One derivative demonstrated an IC50 value of 12 µM against breast cancer cells.

Comparative Analysis Table

Compound NameStructure FeaturesUnique Aspects
Triazolopyrimidine DerivativesContains triazole and pyrimidine ringsOften used as anticancer agents
4-Fluorobenzyl DerivativesAromatic ring with fluorine substitutionEnhanced lipophilicity affecting bioavailability
Pyrrolidine-Based CompoundsAliphatic nitrogen-containing ringPotential for CNS activity due to blood-brain barrier penetration

Q & A

Q. Key Considerations :

  • Use inert atmospheres (N₂/Ar) to prevent oxidation.
  • Monitor reaction progress with TLC and confirm purity via melting point analysis and NMR .

How can the structural identity of this compound be confirmed?

Q. Basic Characterization Techniques

  • ¹H/¹³C NMR : Peaks corresponding to the 4-fluorophenyl group (δ ~7.0–7.5 ppm for aromatic protons) and the (1-phenylethyl)thio moiety (δ ~2.5–3.5 ppm for SCH₂ and δ ~1.5 ppm for CH₃). Triazole protons typically appear at δ ~8.0–9.0 ppm .
  • X-ray Crystallography : Resolves bond lengths and angles (e.g., triazole-pyrimidine fusion angle ~120°). For example, Acta Crystallographica reports used this to confirm analogous thiazolo-pyrimidine structures .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error.

What strategies optimize reaction yield for this compound?

Q. Advanced Experimental Design

  • Catalyst Screening : Test palladium catalysts (e.g., (Ph₃P)₂PdCl₂ vs. Pd(OAc)₂) for coupling efficiency. achieved 90% yield using (Ph₃P)₂PdCl₂ in DMF .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in thioetherification steps. Ethanol/water mixtures are optimal for cyclocondensation .
  • Temperature Control : Reflux (80–100°C) for cyclization vs. room temperature for coupling.

Q. Troubleshooting Low Yields :

  • Purify intermediates rigorously to avoid side reactions.
  • Use excess thiol reagents (1.5–2.0 equiv.) to drive substitution .

How should researchers evaluate the biological activity of this compound?

Q. Advanced Bioactivity Assays

  • Antiplatelet Activity : Use platelet aggregation assays (e.g., ADP-induced aggregation in human blood). Analogous triazolo-pyrimidines showed IC₅₀ values <10 µM .
  • Antimicrobial Screening : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via MIC assays. Thiazolo-pyrimidine derivatives exhibited MICs of 2–8 µg/mL .
  • Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Fluorophenyl groups enhance membrane permeability .

Q. Data Interpretation :

  • Compare results with positive controls (e.g., ticagrelor for antiplatelet activity).
  • Perform dose-response curves to establish potency .

How can contradictory data in biological assays be resolved?

Q. Advanced Data Analysis

  • Reproducibility Checks : Repeat assays in triplicate with fresh compound batches. reported variability in melting points due to impurities, resolved via column chromatography .
  • Structural Confirmation : Re-analyze NMR/X-ray data if bioactivity contradicts expectations. For example, regioisomeric impurities in triazolo-pyrimidines can lead to false negatives .
  • Assay Conditions : Vary pH, serum concentration, or incubation time. Fluorophenyl derivatives may show pH-dependent activity .

What are the stability and storage recommendations for this compound?

Q. Advanced Handling Protocols

  • Stability : Susceptible to hydrolysis in aqueous media. Store at –20°C under argon in amber vials .
  • Degradation Analysis : Monitor via HPLC over 6 months. Related fluorinated compounds retained >95% purity under inert conditions .
  • Solubility : DMSO or ethanol is preferred for stock solutions. Avoid prolonged exposure to light .

How does the 4-fluorophenyl substituent influence the compound’s electronic properties?

Q. Advanced Computational Analysis

  • DFT Calculations : The electron-withdrawing fluorine atom reduces electron density on the triazole ring, enhancing electrophilicity. This is critical for interactions with biological targets (e.g., P2Y₁₂ receptors) .
  • Hammett Constants : The σₚ value of –F (0.06) suggests mild meta-directing effects, impacting regioselectivity in further functionalization .

What are the synthetic challenges in scaling up this compound?

Q. Advanced Process Chemistry

  • Purification : Replace TLC with flash chromatography or recrystallization (e.g., ethanol/water mixtures) for gram-scale batches .
  • Cost-Efficiency : Substitute organotin reagents with cheaper thiols (e.g., 1-phenylethanethiol) for thioetherification .
  • Safety : Handle NaNO₂ and Pd catalysts in fume hoods due to toxicity .

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